(Z)-methyl 4-((2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate
Description
(Z)-Methyl 4-((2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate is a structurally complex compound featuring a benzoate ester core modified with a propenyl-enamine linkage, a cyano group, and a furan-2-ylmethyl-substituted amide.
Properties
IUPAC Name |
methyl 4-[[(Z)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-17(22)12-4-6-14(7-5-12)19-10-13(9-18)16(21)20-11-15-3-2-8-24-15/h2-8,10,19H,11H2,1H3,(H,20,21)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPRLPLOYFMYSY-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C(=O)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-((2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate is a complex organic compound notable for its unique structural features, including a methyl ester group, a cyano group, and a furan moiety. These structural components suggest potential biological activities that warrant investigation.
Structural Characteristics
The compound can be described as having:
- A benzoate core with various functional groups.
- A furan ring , which is known for its reactivity and biological significance.
- A cyano group , which may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit enhanced bioactivity due to their structural components. The presence of both the furan and cyano groups suggests potential interactions with various enzymes or receptors, making this compound a candidate for pharmacological studies.
- Enzyme Interaction : The functional groups may allow the compound to selectively interact with specific enzymes, influencing metabolic pathways.
- Receptor Modulation : Similar compounds have been shown to act as modulators of neurotransmitter receptors, which could extend to this compound's activity.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Fumaric Acid Derivatives | Contains double bonds; used in metabolic pathways | Simple dicarboxylic acid structure |
| Curcumin | Contains phenolic and α,β-unsaturated carbonyl groups | Known for anti-inflammatory properties |
| Benzamide Derivatives | Contains amide functional groups; diverse activities | Often used in drug design |
The unique combination of functional groups in (Z)-methyl 4-((2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-y)amino)benzoate may enhance its selectivity and potency compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the furan and cyano moieties. Here are notable findings:
- Anticancer Activity : Research has shown that furan-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through reactive oxygen species (ROS) generation.
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities, suggesting that (Z)-methyl 4-((2-cyano...benzoate may also possess such properties.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. This activity may be attributed to their ability to modulate neurotransmitter levels.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Methyl Benzoate Derivatives in Agrochemicals
highlights methyl benzoate derivatives with triazine and sulfonylurea substituents, such as triflusulfuron methyl ester and metsulfuron methyl ester , which are herbicides targeting acetolactate synthase (ALS) in plants. Key differences include:
- Functional Groups: The target compound replaces the triazine-sulfonylurea motif with a cyano-enamide-furan system, likely altering its mechanism of action.
- Bioactivity: Sulfonylurea herbicides inhibit ALS, whereas the furan and cyano groups in the target compound may confer different biological targets, such as enzyme inhibition or antimicrobial activity.
- Solubility: The benzoate ester in both classes enhances lipid solubility, but the furan and cyano groups in the target compound could reduce water solubility compared to sulfonylureas .
Table 1: Structural and Functional Comparison with Agrochemical Benzoates
| Compound | Key Substituents | Primary Application | Water Solubility (Predicted) |
|---|---|---|---|
| Triflusulfuron methyl ester | Triazine, sulfonylurea | Herbicide | Moderate |
| Target compound | Cyano, furan-amide, Z-propenyl | Undocumented | Low |
Z-Configuration-Dependent Bioactive Compounds
Comparisons include:
- Stereochemistry : The Z-configuration in both the target compound and azetidinyl derivatives may enhance binding to biological targets (e.g., penicillin-binding proteins).
- Heterocyclic Motifs : The target compound’s furan ring contrasts with the thiazole and azetidinyl groups in ’s compounds, implying divergent reactivity and target specificity.
- Synthetic Routes : The azetidinyl compounds likely involve β-lactam ring formation, whereas the target compound’s synthesis may involve reductive amination or enamine formation, as seen in ’s protocols .
Table 2: Z-Configured Compounds and Bioactivity
| Compound | Core Structure | Key Functional Groups | Potential Application |
|---|---|---|---|
| Target compound | Benzoate + propenyl-enamine | Cyano, furan-amide | Antimicrobial? |
| Azetidinyl-thiazolyl derivatives | β-lactam + thiazole | Azetidinyl, sulfonate | Antibiotic |
Q & A
Q. What mechanistic insights explain unexpected byproducts during scale-up synthesis?
- Methodological Answer :
- In-situ Monitoring : Use ReactIR to detect transient intermediates (e.g., enolates).
- Kinetic Profiling : Vary reagent addition rates to suppress side reactions (e.g., Michael additions).
- Isolation and Characterization : Purify byproducts via flash chromatography and analyze via NMR/HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
